4-Fluoro-3-methanesulfonylphenol
Description
4-Fluoro-3-methanesulfonylphenol is a halogenated phenolic compound featuring a fluorine atom at the para position and a methanesulfonyl (-SO₂CH₃) group at the meta position relative to the hydroxyl group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of kinase inhibitors or anti-inflammatory agents. The methanesulfonyl group enhances electron-withdrawing effects, increasing the acidity of the phenolic hydroxyl group compared to non-sulfonylated analogs.
Properties
IUPAC Name |
4-fluoro-3-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNJWVWFIZRNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060020-74-6 | |
| Record name | 4-fluoro-3-methanesulfonylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions, which suggests that its primary targets could be organoboron reagents and palladium (II) complexes.
Mode of Action
In Suzuki–Miyaura coupling reactions, 4-Fluoro-3-methanesulfonylphenol likely interacts with its targets through a process of oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions. The downstream effects of these reactions include the synthesis of complex organic compounds, which can be used in various industrial and pharmaceutical applications.
Pharmacokinetics
It is known that the compound is used in suzuki–miyaura coupling reactions, which are characterized by exceptionally mild and functional group tolerant reaction conditions. This suggests that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling reactions. This leads to the synthesis of complex organic compounds, which can be used in various industrial and pharmaceutical applications.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions depends on the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents. Additionally, these reactions require the presence of palladium (II) complexes.
Biological Activity
4-Fluoro-3-methanesulfonylphenol is an organic compound that has garnered attention due to its potential biological activities. This compound features a fluorinated aromatic ring and a methanesulfonyl group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C7H8FNO2S
- Molecular Weight : Approximately 195.21 g/mol
- Structure : The compound consists of a phenolic structure with a fluorine atom and a methanesulfonyl group attached, which may enhance its reactivity and solubility.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
In vitro studies have indicated that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.
Case Study: Inhibition of Cytokine Production
A study assessed the effect of this compound on TNF-alpha production in macrophages. The results indicated a significant reduction in TNF-alpha levels at concentrations above 50 µg/mL, highlighting its potential as an anti-inflammatory agent.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells.
Table 2: Anticancer Activity Data
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammation and tumor progression.
- Modulation of Signaling Pathways : The compound could affect pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell survival.
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of new compounds. Initial studies indicate that this compound exhibits low toxicity in vitro, with no significant cytotoxic effects observed at therapeutic concentrations.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects: The -SO₂CH₃ group in this compound is less electron-withdrawing than -CF₃ in 4-Fluoro-3-(trifluoromethyl)phenol but more than -CH₃ or ether groups in other analogs. This impacts reactivity in electrophilic substitution reactions .
- Acidity: The -SO₂CH₃ group increases phenolic acidity (predicted pKa ~8–9) compared to -CF₃ (pKa ~7–8) due to resonance stabilization of the phenoxide ion .
Key Observations :
- The synthesis of sulfonyl-containing analogs (e.g., ) often employs Lewis acids like ZnCl₂ to facilitate coupling reactions, achieving moderate yields (68%). This method could theoretically apply to this compound .
- Trifluoromethylated phenols (e.g., ) typically require fluorination or trifluoromethylation steps, which are less straightforward than sulfonylation .
Physicochemical Properties
| Compound Name | Solubility (Predicted) | Stability |
|---|---|---|
| This compound | Moderate in polar aprotic solvents | Stable under anhydrous conditions |
| 4-Fluoro-3-(trifluoromethyl)phenol | High in organic solvents (e.g., DCM) | Sensitive to hydrolysis |
| [4-(4-Ethylphenoxy)-3-fluorophenyl]methanol | Low in water, high in THF | Oxidizes to ketone if unprotected |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
